Calcium nitrite

説明

特性

IUPAC Name |

calcium;dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONJRPXZCVADKF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(NO2)2, CaN2O4 | |

| Record name | calcium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065634 | |

| Record name | Calcium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Nitrous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-06-8 | |

| Record name | Calcium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F538343O0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Calcium Nitrite: From Chemical Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of calcium nitrite (B80452), an inorganic compound with the chemical formula Ca(NO₂)₂. The document details its chemical structure, physical and chemical properties, and established industrial applications, with a primary focus on its role as a corrosion inhibitor in reinforced concrete. Furthermore, this guide explores the emerging and scientifically significant potential of the nitrite ion, deliverable as calcium nitrite, in the pharmaceutical and medical fields, particularly in the context of drug development for ischemic conditions. Detailed experimental protocols for synthesis and performance evaluation are provided, alongside diagrams illustrating key chemical pathways and workflows.

Core Chemical and Physical Properties

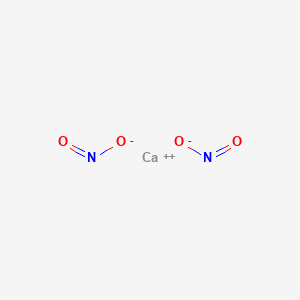

This compound is an inorganic salt composed of one calcium cation (Ca²⁺) and two nitrite anions (NO₂⁻). The nitrogen atom in the nitrite ion is in the +3 oxidation state.[1][2]

Chemical Structure

The chemical formula for this compound is Ca(NO₂)₂.[2][3] The structure consists of an ionic bond between the calcium ion and the two nitrite ions.

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Ca(NO₂)₂ | [2][3] |

| Molar Mass | 132.09 g/mol | |

| Appearance | White to light yellowish odorless powder | [3] |

| Density | 2.26 g/cm³ | [3] |

| Melting Point | 390 °C (decomposes) | [3] |

| Solubility in Water | 38.3 g/100g solution at 0°C | [4] |

| 43.0 g/100g solution at 18.5°C | [4] | |

| 71.2 g/100g solution at 91°C | [4] | |

| pH of Aqueous Solution | Slightly alkaline | |

| Standard Enthalpy of Formation (ΔfH⁰) | Data not readily available | |

| Standard Gibbs Free Energy of Formation (ΔfG⁰) | Data not readily available |

It is important to note that while thermodynamic data for the closely related calcium nitrate (B79036) is available, specific experimental values for the standard enthalpy and Gibbs free energy of formation for this compound are not widely reported in the literature.

Synthesis and Manufacturing

This compound can be synthesized through several industrial processes.

Industrial Production

The most common industrial method involves the reaction of nitrogen oxides (NOx) with hydrated lime (calcium hydroxide).[3][5] This process is often integrated with nitric acid plants, which produce the NOx gas stream as a byproduct.[3] The overall reaction can be summarized as:

Ca(OH)₂ + NO + NO₂ → Ca(NO₂)₂ + H₂O

Another method involves a double displacement reaction between sodium nitrite and calcium nitrate, followed by a series of cooling and separation steps to isolate the this compound.[3]

Detailed Laboratory Synthesis Protocol

A laboratory-scale synthesis can be performed by bubbling a mixture of nitrogen monoxide (NO) and nitrogen dioxide (NO₂) through a suspension of calcium hydroxide (B78521).

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Nitrogen monoxide (NO) gas

-

Nitrogen dioxide (NO₂) gas (or generate in situ)

-

Distilled water

-

Reaction vessel with a gas inlet and outlet

-

Stirring apparatus

-

Filtration apparatus

Protocol:

-

Prepare a suspension of calcium hydroxide in distilled water in the reaction vessel.

-

Generate a gaseous mixture of NO and NO₂. The ratio of these gases is crucial for optimizing the yield of this compound and minimizing the formation of calcium nitrate.

-

Bubble the gas mixture through the stirred calcium hydroxide suspension. The reaction is exothermic and may require cooling to maintain an optimal temperature.

-

Monitor the pH of the suspension. The reaction is complete when the pH approaches neutrality.

-

Filter the resulting solution to remove any unreacted calcium hydroxide and other insoluble impurities.

-

The filtrate is an aqueous solution of this compound. This can be concentrated by gentle heating under vacuum to crystallize the product, which is often the tetrahydrate, Ca(NO₂)₂·4H₂O.[5]

Application as a Corrosion Inhibitor

The primary industrial application of this compound is as a corrosion inhibitor for steel reinforcement in concrete.[3]

Mechanism of Action

This compound is an anodic inhibitor. It functions by promoting the formation of a stable, passive oxide layer on the surface of the steel, which protects it from the corrosive effects of chloride ions.[3] The nitrite ions (NO₂⁻) compete with chloride ions (Cl⁻) at the anode of the corrosion cell. In the presence of sufficient nitrite, the ferrous ions (Fe²⁺) that form at the anode are oxidized to form a passivating layer of ferric oxide (Fe₂O₃), preventing further corrosion.[3]

The key reactions at the steel surface are:

-

Anodic Dissolution of Iron: Fe → Fe²⁺ + 2e⁻

-

Inhibition by Nitrite: 2Fe²⁺ + 2OH⁻ + 2NO₂⁻ → 2NO + Fe₂O₃ + H₂O

Experimental Evaluation of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor can be evaluated using various electrochemical techniques. Potentiodynamic polarization is a common method.

Protocol: Potentiodynamic Polarization (based on ASTM G5 and G61)

-

Electrode Preparation: A working electrode of the steel to be tested is prepared with a defined surface area. A reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum mesh) are also used.

-

Electrolyte: A simulated concrete pore solution (e.g., a saturated calcium hydroxide solution) is prepared. To test the inhibitor's effectiveness, a corrosive agent like sodium chloride is added. The test is run with and without the addition of this compound.

-

Test Setup: The three electrodes are immersed in the electrolyte in an electrochemical cell.

-

Open Circuit Potential (OCP): The OCP of the working electrode is monitored until it stabilizes.

-

Polarization Scan: A potentiostat is used to scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP. The resulting current is measured.

-

Data Analysis: The data is plotted as potential versus the logarithm of the current density (a Tafel plot). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection. A lower icorr in the presence of this compound indicates effective corrosion inhibition.

Potential in Drug Development and Therapeutics

While the industrial applications of this compound are well-established, its potential in the pharmaceutical sector is an area of active research, primarily centered on the biological activity of the nitrite ion.

Nitrite as a Nitric Oxide Donor in Ischemia

Recent research has identified nitrite as a biological reservoir of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[6] Under hypoxic (low oxygen) and acidic conditions, such as those that occur during ischemia (restricted blood flow), nitrite can be reduced to NO.[6] This localized production of NO can lead to vasodilation (widening of blood vessels), improved blood flow, and cytoprotective effects.[6][7]

This mechanism is particularly relevant in the context of ischemia-reperfusion injury, where tissue damage occurs upon the restoration of blood flow after a period of ischemia.[7]

Preclinical and Clinical Evidence

Numerous preclinical studies in animal models have demonstrated that the administration of nitrite (often as sodium nitrite) can significantly reduce tissue damage in models of myocardial infarction (heart attack), stroke, and other ischemic conditions.[3][8] These studies have shown that nitrite therapy can reduce infarct size and improve organ function.[8]

These promising preclinical results have led to the initiation of clinical trials investigating the therapeutic potential of nitrite in humans.[3][9][10] A patent has also been granted for pharmaceutical formulations of nitrites, including this compound, for the treatment of chronic tissue ischemia.[11] These formulations can be designed for oral administration with immediate or extended release of the nitrite ion.[11]

Pharmacokinetics and Safety Considerations

Studies on the pharmacokinetics of oral sodium nitrite have shown that it can elevate plasma nitrite levels.[12] The safety profile is a critical consideration, with potential side effects including hypotension (low blood pressure) and the formation of methemoglobin.[12] However, studies in diabetic patients have indicated that oral sodium nitrite is generally well-tolerated at therapeutic doses.[12] The choice of the cation (e.g., sodium vs. calcium) may influence the formulation and pharmacokinetic properties.

Conclusion

This compound is a versatile inorganic compound with a well-established role as a corrosion inhibitor in the construction industry. Its chemical properties and mechanism of action in this context are well understood. The emerging role of the nitrite ion as a nitric oxide donor under ischemic conditions has opened up exciting new avenues for its application in drug development. For researchers and professionals in this field, understanding the fundamental chemistry of this compound, coupled with the growing body of evidence for its therapeutic potential, offers a compelling area for further investigation and innovation. The ability to deliver the biologically active nitrite ion as a stable, water-soluble salt like this compound presents a promising strategy for the development of novel therapies for cardiovascular and other ischemic diseases.

References

- 1. pnas.org [pnas.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Clinical Translation of Nitrite Therapy for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Role of the anion nitrite in ischemia-reperfusion cytoprotection and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. trial.medpath.com [trial.medpath.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Single-Dose Pharmacokinetics of Different Oral Sodium Nitrite Formulations in Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-dose pharmacokinetics of different oral sodium nitrite formulations in diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nitrite (B80452), with the chemical formula Ca(NO₂)₂, is an inorganic salt that has garnered significant attention for its versatile applications, most notably as a corrosion inhibitor in concrete and as an antifreeze agent.[1][2][3] In this compound, nitrogen is in the +3 oxidation state.[1][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium nitrite, detailed experimental protocols for their determination, and a summary of its key chemical behaviors. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from material science aspects of drug delivery systems to its potential, though less explored, biological interactions.

Physical Properties

This compound is typically a white or light yellowish, odorless crystalline powder.[1][2][4] It is also available commercially as a liquid solution.[5] The anhydrous form is hygroscopic and deliquescent, readily absorbing moisture from the air.[6][7]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | Ca(NO₂)₂ | [5][8] |

| Molar Mass | 132.09 g/mol | [5][8][9] |

| Appearance | White to light yellowish crystalline powder | [1][2][4] |

| Density | 2.26 g/cm³ | [1][5] |

| Melting Point | 390 °C (decomposes) | [1][5][6] |

| Boiling Point | Decomposes | [10] |

| Solubility in Water | Highly soluble; 81 g/100 mL at 20°C | [10] |

| Solubility in Alcohol | Slightly soluble | [6][11] |

| pH of Aqueous Solution | Alkaline (pH 9-11) | [5][10] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent due to the nitrite anion.[1] This property is central to its primary applications and dictates its handling and storage requirements. It is stable under ordinary conditions of use and storage.[1]

Decomposition

Upon heating, this compound decomposes. When the temperature exceeds 220 °C, it will reduce and decompose into nitrous oxide.[1] Another source indicates that decomposition begins at approximately 390 °C.[1][5][6] Thermal decomposition analysis has shown that after melting around 380 °C, it decomposes into calcium nitrate (B79036) (Ca(NO₃)₂), calcium oxide (CaO), and nitric oxide (NO) in the temperature range of 470–550 °C.[1][4]

Oxidation and Corrosion Inhibition

The most well-documented chemical property of this compound is its ability to act as a corrosion inhibitor, particularly for steel reinforcement in concrete.[1][2][3] The nitrite ions act as an anodic inhibitor.[12] They oxidize the ferrous ions (Fe²⁺) at the surface of the steel to form a stable, insoluble passive layer of iron oxy-hydroxides, which protects the steel from chloride-induced corrosion.[12][13]

The corrosion inhibition mechanism involves a competition between the corrosive chloride ions and the passivating nitrite ions for the ferrous ions produced during the initial stages of corrosion.[14] If the concentration of nitrite ions is sufficiently high, they effectively passivate the steel surface before significant corrosion can occur.[14]

Experimental Protocols

Determination of Melting Point

Methodology: The capillary method is a standard technique for determining the melting point of a crystalline solid.[15][16]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[17]

-

Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or an automated instrument is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid. For this compound, it is important to note that decomposition occurs at its melting point.

Determination of Density (Bulk)

Methodology: The bulk density of a powder can be determined by measuring the volume of a known mass of the powder.[5]

-

Apparatus: A graduated cylinder and a balance.

-

Procedure: A known mass of dry this compound powder is gently poured into a graduated cylinder. The initial volume is recorded.

-

Calculation: The bulk density is calculated by dividing the mass of the powder by the volume it occupies in the graduated cylinder. For tapped density, the cylinder is mechanically tapped a specified number of times to achieve a more settled packing of the powder before recording the final volume.[5]

Determination of Solubility

Methodology: The solubility of this compound in water can be determined by preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.

-

Preparation of Saturated Solution: Excess this compound is added to a known volume of deionized water in a beaker with constant stirring. The mixture is maintained at a constant temperature (e.g., 20 °C) for a sufficient time to ensure equilibrium is reached.

-

Separation: The undissolved solid is allowed to settle, and a known volume of the clear supernatant (the saturated solution) is carefully withdrawn.

-

Concentration Determination: The mass of the dissolved this compound in the withdrawn sample is determined by evaporating the water and weighing the remaining solid residue.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Determination of pH

Methodology: The pH of a this compound solution can be measured using a calibrated pH meter or pH indicator paper.[11]

-

Solution Preparation: A solution of known concentration (e.g., 0.1 M) of this compound in deionized water is prepared.

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 7 and pH 10).[18]

-

Measurement: The calibrated electrode is rinsed with deionized water, gently dried, and then immersed in the this compound solution. The pH reading is allowed to stabilize before being recorded.[18]

Mandatory Visualizations

Caption: Synthesis of this compound via the reaction of Hydrated Lime and Nitrogen Oxides.

Caption: Mechanism of Corrosion Inhibition by this compound on Steel Rebar.

Safe Handling and Storage

This compound is a strong oxidizing agent and should be handled with care.[1] It is important to avoid contact with organic materials, ammonium (B1175870) salts, acids, and cyanides.[1] Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[5] Keep containers tightly closed to prevent deliquescence.[19] During transportation, it should be protected from rain and sun.[1] In case of a spill, avoid dust formation, and use appropriate personal protective equipment, including gloves and safety goggles.[6]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it suitable for a range of industrial applications, particularly in the construction industry. Its high solubility, alkaline nature in solution, and strong oxidizing potential are key characteristics. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and industrial settings. The provided experimental protocols offer a foundation for the accurate characterization of this and similar inorganic salts.

References

- 1. researchgate.net [researchgate.net]

- 2. bisleyinternational.com [bisleyinternational.com]

- 3. ehs.cranesville.com [ehs.cranesville.com]

- 4. Thermal decomposition paths of calcium nitrate tetrahydrate and this compound | CoLab [colab.ws]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. This compound SDS MSDS Sheet [mubychem.com]

- 7. departments.johnabbott.qc.ca [departments.johnabbott.qc.ca]

- 8. store.astm.org [store.astm.org]

- 9. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.astm.org [store.astm.org]

- 11. Class 11 Chemistry Determine The Ph Of Solutions Of Some Salts Using A Paper Or Universal Indicator Experiment [vedantu.com]

- 12. ascelibrary.org [ascelibrary.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. onlinepubs.trb.org [onlinepubs.trb.org]

- 15. mt.com [mt.com]

- 16. thinksrs.com [thinksrs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. profpaz.com [profpaz.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Calcium Nitrite from Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium nitrite (B80452) from calcium hydroxide (B78521), a process of significant interest for various industrial applications, including as a corrosion inhibitor in concrete and in the manufacturing of certain specialty chemicals. This document details the core synthetic methodologies, experimental protocols, quantitative data, and analytical procedures necessary for the successful laboratory-scale production and characterization of calcium nitrite.

Introduction

This compound, with the chemical formula Ca(NO₂)₂, is an inorganic salt that has garnered considerable attention for its versatile properties. The primary route for its synthesis involves the reaction of calcium hydroxide (slaked lime) with a mixture of nitrogen oxides (NOx). This process is attractive due to the ready availability and low cost of the reactants. The core of the synthesis lies in the controlled absorption of nitrogen monoxide (NO) and nitrogen dioxide (NO₂) into an aqueous slurry of calcium hydroxide. The overall simplified chemical reaction can be represented as:

Ca(OH)₂ + NO + NO₂ → Ca(NO₂)₂ + H₂O

However, the reaction mechanism is more complex and involves the formation of nitrous acid (HNO₂) and nitric acid (HNO₃) as intermediates, which then react with calcium hydroxide. A critical aspect of this synthesis is managing the reaction conditions to maximize the yield of this compound while minimizing the formation of the primary byproduct, calcium nitrate (B79036) (Ca(NO₃)₂).

Synthesis Methodologies

The predominant method for synthesizing this compound from calcium hydroxide is through the direct absorption of nitrogen oxides into a calcium hydroxide slurry. This can be performed as a single-stage or a more efficient two-stage process. An alternative, though less direct, method involves the formation and subsequent decomposition of a this compound-calcium hydroxide double salt.

Direct Absorption of Nitrogen Oxides

This method involves bubbling a gaseous mixture of nitrogen monoxide (NO) and nitrogen dioxide (NO₂) through an aqueous suspension of calcium hydroxide. The efficiency of this process is highly dependent on several key parameters:

-

Molar Ratio of NO to NO₂: A molar ratio of approximately 1:1 is optimal for the formation of this compound. An excess of NO₂ leads to the increased formation of calcium nitrate.

-

Concentration of Calcium Hydroxide Slurry: Higher concentrations of Ca(OH)₂ can lead to a more concentrated product solution but can also present challenges with viscosity and mixing.

-

Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature to enhance the reaction rate without promoting the decomposition of the product.

-

Gas Flow Rate: The flow rate of the NOx gas must be controlled to ensure efficient absorption and reaction without significant loss of unreacted gases.

A two-stage absorption process is often employed in industrial settings to improve efficiency and minimize byproduct formation. In the first stage, a concentrated NOx gas stream is passed through a concentrated calcium hydroxide slurry. The partially reacted slurry and the unabsorbed gases then move to a second stage where a lower concentration of NOx is used to react with the remaining calcium hydroxide.

Double Salt Decomposition Method

This method involves the reaction of a soluble nitrite salt (e.g., sodium nitrite) with a soluble calcium salt (e.g., calcium chloride) to form this compound in solution. Calcium hydroxide is then added to precipitate a double salt, typically of the composition 3Ca(NO₂)₂·Ca(OH)₂·nH₂O. This double salt is then separated and decomposed by dissolving it in water, which precipitates calcium hydroxide and leaves a purified solution of this compound. This method is generally more complex and less direct than the NOx absorption method.

Experimental Protocols

The following protocols are designed for a laboratory-scale synthesis of this compound using the direct absorption of nitrogen oxides.

Preparation of Calcium Hydroxide Slurry

Objective: To prepare a homogeneous aqueous suspension of calcium hydroxide of a specific concentration.

Materials:

-

Calcium hydroxide (Ca(OH)₂) powder

-

Deionized water

Procedure:

-

Weigh the desired amount of calcium hydroxide powder. For a 20% (w/w) slurry, use 20 g of Ca(OH)₂ for every 80 g (80 mL) of deionized water.

-

In a beaker or flask of appropriate size, add the deionized water.

-

While stirring vigorously with a magnetic stirrer, slowly add the calcium hydroxide powder to the water to prevent clumping.

-

Continue stirring for at least 30 minutes to ensure a uniform suspension.

Synthesis of this compound via NOx Absorption (Two-Stage Laboratory Setup)

Objective: To synthesize this compound by reacting a calcium hydroxide slurry with a mixture of nitrogen monoxide and nitrogen dioxide.

Materials:

-

20% (w/w) Calcium hydroxide slurry

-

Nitrogen monoxide (NO) gas cylinder with a regulator

-

Nitrogen dioxide (NO₂) gas cylinder with a regulator (or a means to generate NO₂ from NO, e.g., by mixing with a controlled amount of air/oxygen)

-

Mass flow controllers for NO and NO₂

-

Two gas washing bottles (or a similar gas absorption apparatus)

-

Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, gas inlet tube, and a gas outlet.

-

Heating mantle with a temperature controller

-

Condenser

-

Cold trap (optional, for unreacted NOx)

-

pH meter

Procedure:

Stage 1: High-Concentration NOx Absorption

-

Set up the reaction apparatus in a well-ventilated fume hood. The gas outlet from the reaction vessel should lead to the second gas washing bottle (Stage 2).

-

Charge the reaction vessel with a measured volume of the 20% calcium hydroxide slurry.

-

Begin stirring the slurry to maintain a uniform suspension.

-

Heat the slurry to the desired reaction temperature (e.g., 50°C) using the heating mantle.

-

Set the flow rates of NO and NO₂ gas using the mass flow controllers to achieve the desired total flow rate and a molar ratio of approximately 1:1.

-

Introduce the NOx gas mixture into the slurry through the gas inlet tube, ensuring the gas is bubbled below the surface of the liquid.

-

Monitor the pH of the slurry. The reaction is proceeding as long as the pH remains alkaline. A significant drop in pH indicates the consumption of calcium hydroxide.

-

Continue the gas flow for a predetermined time or until the pH begins to drop significantly.

Stage 2: Low-Concentration NOx Absorption

-

The unreacted gases from the outlet of the Stage 1 reaction vessel are passed through the second gas washing bottle, which is also charged with a fresh portion of the 20% calcium hydroxide slurry and maintained at the same temperature.

-

This stage is designed to capture any unreacted NOx from the first stage, thereby increasing the overall yield and minimizing emissions.

-

After the reaction is complete, turn off the gas flow and the heating.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the resulting solution to remove any unreacted calcium hydroxide and other solid impurities. The filtrate is the this compound solution.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound from calcium hydroxide based on information from industrial patents, adapted for a laboratory context.

Table 1: Reactant and Reaction Conditions

| Parameter | Value | Source |

| Calcium Hydroxide Slurry | ||

| Concentration | 10 - 40% (w/w) | [1] |

| Nitrogen Oxides (NOx) Gas | ||

| Molar Ratio (NO:NO₂) | 1:1 to 1.5:1 | [1] |

| Inlet Gas Temperature | Ambient to 180°C | [1] |

| Reaction Conditions | ||

| Reaction Temperature | 40 - 70°C | [1] |

| pH | Maintained > 10 | [1] |

| Product | ||

| Final Ca(NO₂)₂ Concentration | 20 - 35% (w/w) | [2] |

Table 2: Typical Two-Stage Process Parameters

| Parameter | Stage 1 | Stage 2 | Source |

| Initial Ca(OH)₂ in Slurry | High | Lower (from Stage 1) | [1] |

| NOx Concentration in Gas | High (5-10 vol%) | Low (1-3 vol%) | [1] |

| Objective | Primary reaction | Capture unreacted NOx | [1] |

Analytical Protocols

Accurate quantification of the synthesized this compound and the potential calcium nitrate byproduct is crucial for determining the yield and purity of the product.

Quantification of Nitrite and Nitrate by Ion Chromatography (IC)

Objective: To determine the concentration of nitrite (NO₂⁻) and nitrate (NO₃⁻) ions in the final product solution.

Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected by a conductivity detector.

Apparatus:

-

Ion chromatograph equipped with a conductivity detector

-

Anion-exchange column suitable for nitrite and nitrate separation

-

Autosampler (optional)

-

Data acquisition and processing software

Reagents:

-

Nitrite and nitrate standard solutions (e.g., 1000 ppm)

-

Eluent solution (e.g., a solution of sodium carbonate and sodium bicarbonate)

-

Deionized water for sample dilution

Procedure:

-

Calibration: Prepare a series of calibration standards of known nitrite and nitrate concentrations by diluting the stock standard solutions. Run the standards on the IC to generate a calibration curve.

-

Sample Preparation: Take a precise volume of the filtered this compound product solution and dilute it with deionized water to a concentration that falls within the range of the calibration standards. A significant dilution will be necessary.

-

Analysis: Inject the diluted sample into the ion chromatograph.

-

Quantification: Use the peak areas from the chromatogram and the calibration curve to determine the concentrations of nitrite and nitrate in the diluted sample.

-

Calculation: Calculate the concentrations in the original, undiluted product solution, taking into account the dilution factor.

Spectrophotometric Determination of Nitrite (Griess Test)

Objective: To provide a simpler, colorimetric method for the quantification of nitrite.

Principle: The Griess test is based on a diazotization reaction in which nitrite reacts with an aromatic amine (e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This salt is then coupled with another aromatic compound (e.g., N-(1-Naphthyl)ethylenediamine) to produce a colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured using a spectrophotometer.

Apparatus:

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Reagents:

-

Griess Reagent (a solution containing sulfanilamide, N-(1-Naphthyl)ethylenediamine dihydrochloride, and phosphoric acid)

-

Nitrite standard solutions

Procedure:

-

Calibration: Prepare a series of nitrite calibration standards of known concentrations. Add a specific volume of the Griess reagent to each standard, allow the color to develop, and measure the absorbance at the wavelength of maximum absorption (typically around 540 nm). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Dilute the this compound product solution to a concentration within the linear range of the calibration curve.

-

Analysis: Add the Griess reagent to the diluted sample, allow for color development, and measure the absorbance.

-

Quantification: Use the absorbance of the sample and the calibration curve to determine the nitrite concentration in the diluted sample and subsequently in the original solution.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of this compound from calcium hydroxide and NOx gas.

Caption: Logical diagram of a two-stage NOx absorption process for this compound synthesis.

Caption: Workflow for the analytical determination of nitrite and nitrate in the product solution.

Safety Considerations

-

Handling of Nitrogen Oxides: Nitrogen monoxide and nitrogen dioxide are toxic and corrosive gases. All work with these gases must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. A self-contained breathing apparatus (SCBA) should be available for emergencies.

-

Calcium Hydroxide: While not as hazardous as NOx, calcium hydroxide is a corrosive solid and can cause skin and eye irritation. Avoid inhalation of the dust and direct contact.

-

Reaction Exothermicity: The reaction between NOx and calcium hydroxide can be exothermic. Monitor the reaction temperature and have a cooling bath available if necessary.

-

Pressure: Gas cylinders should be properly secured. Use appropriate pressure regulators and ensure all connections in the gas delivery system are leak-proof.

This technical guide provides a foundational understanding and practical protocols for the synthesis and analysis of this compound from calcium hydroxide. Researchers and professionals should adapt these methodologies to their specific laboratory conditions and always prioritize safety.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium nitrite (B80452), Ca(NO₂)₂. The document details the decomposition pathway, reaction products, and the analytical techniques employed for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal behavior of this inorganic salt.

Executive Summary

The thermal decomposition of calcium nitrite is a multi-stage process that primarily yields calcium nitrate (B79036), calcium oxide, and nitric oxide. This process has been predominantly studied using advanced thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Mass Spectrometry (MS), and in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). Understanding the thermal stability and decomposition mechanism of this compound is crucial for its applications in various fields, including as a corrosion inhibitor in concrete and in certain industrial chemical processes. This guide synthesizes the available scientific information to provide a detailed technical resource on the subject.

Decomposition Pathway and Products

The thermal decomposition of anhydrous this compound initiates at approximately 470 °C and proceeds up to around 550 °C. The primary reaction during this stage is the disproportionation of this compound into calcium nitrate and calcium oxide, with the evolution of nitric oxide gas.[1][2]

The principal chemical equation for this decomposition is:

3Ca(NO₂)₂(s) → Ca(NO₃)₂(s) + 2CaO(s) + 4NO(g) [1][2]

This initial decomposition is then immediately followed by the decomposition of the newly formed calcium nitrate at temperatures ranging from 550 °C to 600 °C.[1][2] The decomposition of calcium nitrate yields calcium oxide, nitrogen dioxide, and oxygen gas, as represented by the following equation:

2Ca(NO₃)₂(s) → 2CaO(s) + 4NO₂(g) + O₂(g)

It has been observed that the ratio of nitric oxide (NO) to nitrogen dioxide (NO₂) evolved during the decomposition of calcium nitrate can vary.[1][2] The overall thermal decomposition of this compound, therefore, results in a solid residue of calcium oxide and a mixture of gaseous products, including nitric oxide, nitrogen dioxide, and oxygen.

Quantitative Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound.

| Parameter | Value | Analytical Technique(s) |

| Melting Point | ~380 °C | DSC |

| Initial Decomposition Temperature | ~470 °C | TGA/DSC |

| Final Decomposition Temperature | ~600 °C (including nitrate decomposition) | TGA/DSC |

| Primary Decomposition Reaction | 3Ca(NO₂)₂ → Ca(NO₃)₂ + 2CaO + 4NO | TG-MS, in-situ DRIFTS |

| Secondary Decomposition Reaction | 2Ca(NO₃)₂ → 2CaO + 4NO₂ + O₂ | TG-MS |

| Solid Products | Calcium Oxide (CaO), Calcium Nitrate (Ca(NO₃)₂) | XRD (of residues) |

| Gaseous Products | Nitric Oxide (NO), Nitrogen Dioxide (NO₂), Oxygen (O₂) | MS, FTIR |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. However, based on the analysis of similar inorganic salts, the following methodologies are representative of the techniques used.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA and DSC are fundamental techniques for studying the thermal decomposition of solids. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

-

Instrumentation: A simultaneous TGA/DSC instrument is typically used.

-

Sample Preparation: A small amount of anhydrous this compound (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is usually conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge the evolved gases.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve reveals the temperature ranges of mass loss, corresponding to the decomposition events. The DSC curve shows endothermic or exothermic peaks associated with phase transitions and decomposition reactions.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

EGA-MS is used to identify the gaseous products evolved during thermal decomposition. The gas outlet of the TGA instrument is coupled to a mass spectrometer.

-

Instrumentation: A quadrupole mass spectrometer is commonly used.

-

Interface: A heated capillary transfer line connects the TGA furnace to the MS ion source to prevent condensation of the evolved gases.

-

Ionization: Electron impact (EI) ionization is typically used.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z 30 for NO, m/z 46 for NO₂, m/z 32 for O₂).

-

Data Analysis: The ion current for specific m/z values is plotted against temperature or time to create an evolved gas profile, which can be correlated with the mass loss events observed in the TGA.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

In-situ DRIFTS allows for the characterization of changes in the solid-phase chemical bonds during the thermal decomposition process.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a DRIFTS accessory and a high-temperature reaction chamber.

-

Sample Preparation: The this compound sample is typically mixed with an IR-transparent matrix (e.g., KBr) and placed in the sample cup of the reaction chamber.

-

Atmosphere and Heating: The sample is heated under a controlled atmosphere and temperature program, similar to the TGA/DSC experiment.

-

Data Acquisition: FTIR spectra are collected at various temperatures throughout the heating process.

-

Data Analysis: Changes in the vibrational bands corresponding to the nitrite (NO₂⁻) and nitrate (NO₃⁻) groups are monitored to follow the transformation of the solid phase during decomposition.

Logical Relationships in Thermal Decomposition Analysis

The interpretation of the thermal decomposition of this compound relies on the correlation of data from multiple analytical techniques. The logical flow of this analysis is depicted in the diagram below.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermoanalytical techniques. The primary decomposition yields calcium nitrate, calcium oxide, and nitric oxide, followed by the decomposition of the nitrate intermediate at higher temperatures. While the overall pathway is understood, further research is needed to elucidate the detailed kinetics of this decomposition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

An In-Depth Technical Guide to the Aqueous Solubility of Calcium Nitrite

This technical guide provides a comprehensive overview of the aqueous solubility of calcium nitrite (B80452) (Ca(NO₂)₂), targeting researchers, scientists, and professionals in drug development. The document details quantitative solubility data, experimental methodologies for its determination, and logical frameworks for understanding its behavior in aqueous solutions.

Introduction

Calcium nitrite, an inorganic salt with the chemical formula Ca(NO₂)₂, is a white or slightly yellowish, odorless powder at room temperature.[1] It is known for its high solubility in water, a property that underpins its various industrial applications, including as an antifreeze agent and a corrosion inhibitor for steel in concrete.[1][2] In the context of pharmaceutical and formulation sciences, understanding the aqueous solubility of such a salt is critical for assessing its potential in various formulations, for evaluating its interactions with other components, and for predicting its behavior in aqueous environments.

Quantitative Solubility Data

The solubility of this compound in water is significantly dependent on temperature. The available data for this compound tetrahydrate (Ca(NO₂)₂·4H₂O) is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 63.9[3][4] |

| 20 | 84.5[3][4] |

| 40 | 104[3][4] |

| 60 | 134[3][4] |

| 80 | 151[3][4] |

| 100 | 166[3][4] |

Note: The data pertains to the tetrahydrate form of this compound.

Additionally, a solubility of 98.2 g/100 mL at 20°C has been reported for the anhydrous form.[2] In solutions also saturated with calcium hydroxide, the maximum concentration of this compound is reported to be 20% by weight at 20°C and 22.5% at 30°C.[5]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and reliable method based on the isothermal shake-flask technique can be employed. This method is a standard approach for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrumentation for determining nitrite concentration (e.g., UV-Vis spectrophotometer, ion chromatograph).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of distilled water. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the stoppered flasks in a constant temperature water bath and agitate them using a magnetic stirrer. The system should be allowed to equilibrate for a sufficient period, which can range from 24 to 72 hours, to ensure that the concentration of the dissolved solute reaches a constant value.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this phase.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Dilution and Analysis: Accurately dilute the filtered sample with a known volume of solvent (water) to bring the concentration within the working range of the analytical method.

-

Quantification: Determine the concentration of nitrite ions in the diluted sample using a validated analytical technique.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound at the experimental temperature.

The following diagram illustrates the general workflow for this experimental protocol.

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions is governed by several factors. The logical relationships between these key factors are depicted in the diagram below.

-

Temperature: As indicated by the quantitative data, temperature is a primary factor influencing the solubility of this compound. For this salt, solubility in water increases significantly with rising temperature.

-

Common Ion Effect: The presence of other soluble salts containing either calcium (Ca²⁺) or nitrite (NO₂⁻) ions will decrease the solubility of this compound due to the common ion effect, which shifts the dissolution equilibrium towards the solid, undissolved state.

-

Solvent Properties: While this guide focuses on aqueous solutions, the polarity and other physicochemical properties of the solvent will significantly impact solubility.

-

Pressure: For solid solutes like this compound, the effect of pressure on solubility is generally negligible under standard conditions.

Conclusion

This compound exhibits high and temperature-dependent solubility in aqueous solutions. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and professionals. While no direct signaling pathways involving this compound in a drug development context have been identified, its physicochemical properties, particularly its solubility, are essential for any consideration of its use in formulation science or related fields. The logical framework of influencing factors further aids in predicting its behavior in more complex aqueous systems.

References

An In-depth Technical Guide to the Mechanism of Calcium Nitrite as an Anodic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Anodic Inhibition and Passive Film Stabilization

Calcium nitrite (B80452) (Ca(NO₂)₂) functions as an anodic inhibitor, a substance that curtails the rate of metallic corrosion at the anode (the site of oxidation).[1][2][3] Its primary mechanism revolves around the stabilization and reinforcement of the passive film on the surface of steel reinforcement within the alkaline environment of concrete.[4][5] This protective layer, predominantly composed of iron oxides and hydroxides (such as γ-Fe₂O₃ and γ-FeOOH), acts as a barrier against the ingress of aggressive ions, most notably chlorides (Cl⁻), which are a primary cause of premature steel corrosion in concrete structures.[4][5][6]

The nitrite ion (NO₂⁻) plays a crucial role in this process. In the presence of ferrous ions (Fe²⁺), which are formed during the initial stages of corrosion, the nitrite ions act as a potent oxidizing agent.[2][4] They facilitate the oxidation of Fe²⁺ to the more stable ferric state (Fe³⁺), promoting the formation of a dense and resilient ferric oxide layer.[2][4] This reaction effectively repairs defects and pores within the passive film, enhancing its protective capabilities.[3]

The core chemical reaction illustrating this passivation process is as follows:

2Fe²⁺ + 2OH⁻ + 2NO₂⁻ → 2NO + Fe₂O₃ + H₂O [7]

This reaction highlights how nitrite ions convert soluble ferrous ions into a stable, insoluble ferric oxide, thereby reinforcing the passive layer.

Competitive Inhibition in Chloride-Contaminated Environments

In environments where chloride ions are present, a competitive reaction occurs at the steel surface. Chloride ions are aggressive depassivators, meaning they can break down the protective oxide layer and initiate localized pitting corrosion.[2] The chloride ions compete with nitrite ions to react with the ferrous ions produced at the anode.[3]

The competing reaction with chloride is:

Fe²⁺ + 2Cl⁻ → FeCl₂

The formation of soluble iron chloride complexes prevents the formation of a stable passive film and accelerates the corrosion process.

The effectiveness of calcium nitrite as a corrosion inhibitor in such environments is largely dependent on the relative concentrations of nitrite and chloride ions at the steel-concrete interface. This relationship is often expressed as the chloride-to-nitrite ratio ([Cl⁻]/[NO₂⁻]).[3][8][9] For effective corrosion inhibition, this ratio should generally be maintained below a critical threshold, typically recommended to be between 1.0 and 1.5.[3][5][8] When the concentration of nitrite ions is sufficiently high relative to chloride ions, the formation of the protective ferric oxide layer is favored, effectively stifling the corrosive action of the chlorides.

Quantitative Data on Inhibitor Performance

The performance of this compound as a corrosion inhibitor has been quantified through various experimental studies. The following tables summarize key quantitative data from the literature, providing insights into its efficiency under different conditions.

| Parameter | Condition | Value | Reference |

| Chloride Threshold | Without this compound | 0.18% to 0.33% by weight of cement | [10] |

| With this compound | 0.22% to 1.95% by weight of cement | [10] | |

| [Cl⁻]/[NO₂⁻] Ratio for Effective Inhibition | Simulated Concrete Pore Solution | < 1.0 | [5] |

| Concrete Specimens | < 1.5 - 2.0 | [3][8] | |

| Recommended Dosage | General Use | 10 - 30 L/m³ of concrete | [11] |

Table 1: Chloride Threshold and Recommended Dosage

| Inhibitor Concentration | Chloride Concentration | Corrosion Current Density (Icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) | Inhibition Efficiency (%) | Reference |

| 0 | 0.5 M NaCl | 3.0 | - | 0 | [2] |

| Sufficient NaNO₂ | 0.5 M NaCl | << 3.0 | - | > 90 | [2] |

| 50 µM Ca(NO₂)₂ | 3.5% wt NaCl (pH 12) | - | - | 87.7 (API X120 Steel) | [2] |

| 50 µM Ca(NO₂)₂ | 3.5% wt NaCl (pH 12) | - | - | 93.0 (316LN Stainless Steel) | [2] |

| 4% Ca(NO₂)₂ | 3% NaCl (accelerated) | 39.8 (1 day) -> 591 (15 days) | - | - | [12] |

Table 2: Electrochemical Parameters and Inhibition Efficiency

| Parameter | Without Inhibitor | With NaNO₂:NaNO₃ (1:0.5) | Reference |

| Corrosion Potential (Ecorr) | Varies | Shifts to more noble potential | [1] |

| Corrosion Current Density (Icorr) | Higher | 1.16 x 10⁻⁷ A/cm² | [1][13] |

| Charge Transfer Resistance (Rct) | Lower | 1.31 x 10⁵ Ω·cm² | [1][13] |

| Film Resistance (Rf) | Lower | 1.67 x 10³ Ω·cm² | [1] |

Table 3: Comparison of Electrochemical Parameters with and without Nitrite-Based Inhibitors

Experimental Protocols

The evaluation of this compound as a corrosion inhibitor relies on a suite of electrochemical and surface analysis techniques. The following are detailed methodologies for key experiments, synthesized from standard practices and research literature.

Potentiodynamic Polarization Measurements

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and pitting potential (Epit) of steel in a simulated concrete pore solution with and without this compound. This technique provides insights into the inhibitor's effect on the anodic and cathodic reactions.

Methodology (based on ASTM G5 and G59): [14][15][16][17]

-

Test Solution Preparation: Prepare a simulated concrete pore solution, typically a saturated calcium hydroxide (B78521) (Ca(OH)₂) solution, to achieve a pH of approximately 12.5. For studying chloride-induced corrosion, add a specific concentration of sodium chloride (NaCl), for example, 0.5 M. For inhibitor studies, add varying concentrations of this compound to the chloride-containing solution to achieve desired [Cl⁻]/[NO₂⁻] ratios.

-

Working Electrode Preparation: Use a cylindrical steel rebar specimen. The exposed surface area should be precisely known. The unexposed parts of the electrode are coated with a non-conductive epoxy resin. The surface of the working electrode should be polished with a series of silicon carbide papers (e.g., up to 600 grit), rinsed with deionized water and ethanol (B145695), and dried before immersion.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of the steel rebar as the working electrode (WE), a platinum or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode (RE).

-

Open Circuit Potential (OCP) Measurement: Before the polarization scan, immerse the working electrode in the test solution and monitor the OCP for a period of time (e.g., 1 hour) until a stable potential is reached.

-

Potentiodynamic Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a value cathodic to the OCP (e.g., -250 mV vs. OCP) to a value anodic to the OCP (e.g., +1000 mV vs. OCP). A typical scan rate is 0.167 mV/s.

-

Data Analysis (based on ASTM G102): [11][18][19]

-

Plot the potential versus the logarithm of the current density (Tafel plot).

-

Determine the corrosion potential (Ecorr) at the point of zero current.

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to Ecorr to determine the corrosion current density (Icorr).

-

The pitting potential (Epit) is identified by a sharp increase in current density in the anodic region.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr,uninhibited - Icorr,inhibited) / Icorr,uninhibited] x 100

-

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the properties of the passive film and the kinetics of the corrosion process. EIS provides information on the resistance of the solution, the passive film, and the charge transfer resistance.

Methodology:

-

Electrochemical Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.

-

Measurement: After stabilizing the OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

-

Data Analysis:

-

Present the impedance data as Nyquist and Bode plots.

-

Analyze the data by fitting it to an appropriate electrical equivalent circuit model. A common model for this system includes the solution resistance (Rs) in series with a parallel combination of the passive film capacitance (CPEfilm) and resistance (Rfilm), which is in series with another parallel combination of the double-layer capacitance (CPEdl) and the charge transfer resistance (Rct).[20][21][22][23]

-

Higher values of Rfilm and Rct indicate a more protective passive film and a lower corrosion rate.

-

Surface Analysis - X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition and thickness of the passive film formed on the steel surface.

Methodology:

-

Sample Preparation: Expose steel samples to the simulated concrete pore solution with and without this compound for a specific duration. After exposure, gently rinse the samples with deionized water and ethanol to remove residual salts and then dry them in a desiccator.

-

XPS Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).

-

Data Acquisition and Analysis: Acquire survey scans to identify the elements present on the surface. Obtain high-resolution spectra for the elements of interest (e.g., Fe 2p, O 1s, N 1s, Cl 2p). Deconvolute the high-resolution spectra to identify the different chemical states of the elements, which provides information on the composition of the iron oxides and the presence of nitrogen-containing species from the inhibitor.[24][25][26][27]

Surface Analysis - Atomic Force Microscopy (AFM)

Objective: To visualize the topography of the passive film at the nanoscale and assess its roughness and integrity.

Methodology:

-

Sample Preparation: Similar to XPS, prepare steel samples by exposing them to the test solutions.

-

AFM Imaging: Use an AFM operating in tapping mode to scan the surface of the passive film. This mode minimizes damage to the delicate film.

-

Data Analysis: Generate 2D and 3D topographic images of the surface. Calculate surface roughness parameters (e.g., root mean square roughness) to quantitatively compare the films formed in the presence and absence of the inhibitor. A smoother, more uniform film is generally indicative of better corrosion protection.[28][29]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Competitive mechanism of nitrite and chloride ions at the steel anode.

Caption: General experimental workflow for evaluating this compound inhibitor.

Caption: Logical relationship between ion concentrations and corrosion outcome.

References

- 1. scribd.com [scribd.com]

- 2. Study of Pitting Corrosion Inhibition of Mild Steel by Nitrite in Concrete Pore Solution by Polarization and Zero Resistance Ammetery (ZRA) Techniques (RESEARCH NOTE) [ije.ir]

- 3. onlinepubs.trb.org [onlinepubs.trb.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 8. dl.astm.org [dl.astm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. store.astm.org [store.astm.org]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. store.astm.org [store.astm.org]

- 15. scribd.com [scribd.com]

- 16. ASTM G5: Potentiodynamic anodic polarization measurements | Metrohm [metrohm.com]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. "ASTM G102: 2023 Corrosion Rate Calculation Practice" [bsbedge.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. iris.unica.it [iris.unica.it]

- 25. mdpi.com [mdpi.com]

- 26. scispace.com [scispace.com]

- 27. Effect of pH on the Electrochemical Behaviour and Passive Film Composition of 316L Stainless Steel [amse.org.cn]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Role of Nitrite Ions in Steel Passivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrite (B80452) ions (NO₂⁻) are widely recognized and utilized as effective corrosion inhibitors for steel, particularly in neutral to alkaline environments. Their primary function is to promote the formation of a stable passive film on the steel surface, thereby significantly reducing the rate of corrosion. This technical guide provides an in-depth analysis of the core mechanisms behind nitrite-induced passivation, the critical factors influencing its efficacy, and the experimental methodologies used to evaluate its performance. Quantitative data from various studies are summarized, and key processes are visualized to offer a comprehensive understanding for researchers and professionals in materials science and related fields.

The Mechanism of Nitrite-Induced Passivation

Nitrite ions act as anodic inhibitors, meaning they directly interfere with the anodic process of metal dissolution. The passivation of steel in the presence of nitrite ions is a multi-step electrochemical process that leads to the formation of a protective oxide layer.

The generally accepted mechanism involves the oxidative action of nitrite ions, which facilitates the formation of a passive film predominantly composed of iron oxides.[1] This process can be summarized as follows:

-

Adsorption: Nitrite ions adsorb onto the steel surface.[2]

-

Oxidation of Ferrous Ions: At anodic sites where ferrous ions (Fe²⁺) are formed, nitrite ions act as an oxidizing agent, converting Fe²⁺ to ferric ions (Fe³⁺).

-

Passive Film Formation: The ferric ions then precipitate as a passive film, primarily composed of ferric oxide (Fe₂O₃) or hydrated ferric oxide (FeOOH). Some studies also suggest the formation of magnetite (Fe₃O₄).[2][3]

A key reaction in this process is:

2Fe²⁺ + 2NO₂⁻ + 2OH⁻ → Fe₂O₃ + 2NO + H₂O

This passive layer acts as a barrier, isolating the steel substrate from the corrosive environment and preventing further dissolution of iron. The film is typically thin, uniform, and more compact than the air-formed oxide layer.[1]

Factors Influencing Passivation Efficiency

The effectiveness of nitrite ions as corrosion inhibitors is highly dependent on several environmental and systemic factors.

Nitrite Ion Concentration

There is a critical concentration of nitrite ions required for effective passivation. Below this concentration, nitrite can sometimes accelerate corrosion, particularly localized pitting, due to incomplete film formation.[2] However, once the critical concentration is reached, the corrosion rate significantly decreases. Further increases in concentration beyond this point often do not provide a proportional increase in protection and may not be economical.

pH of the Environment

The pH of the aqueous solution plays a crucial role in the stability of the passive film. Nitrite is most effective in neutral to alkaline conditions (pH 6 and above). In acidic environments (pH 4 and below), the protective oxide layer is not stable and can dissolve, leading to accelerated corrosion. The optimal pH for nitrite-induced passivation is generally observed to be in the alkaline range, around pH 8-9.[4]

Temperature

Temperature has a significant impact on corrosion rates and inhibitor efficiency. Generally, an increase in temperature accelerates the rate of corrosion. While nitrite can still provide protection at elevated temperatures, its efficiency may decrease.[4][5] The stability of the passive film can be compromised at higher temperatures, and a higher concentration of nitrite may be required to maintain effective inhibition.

Presence of Aggressive Anions (e.g., Chloride)

Chloride ions (Cl⁻) are particularly detrimental to the passive film on steel and can induce localized pitting corrosion. Nitrite ions can effectively inhibit chloride-induced corrosion, but a higher concentration of nitrite is required to compete with chloride ions for adsorption sites on the steel surface and to repair breaches in the passive film. The required [NO₂⁻]/[Cl⁻] ratio for effective protection depends on the specific conditions.

Quantitative Data on Nitrite Inhibition

The following tables summarize quantitative data from various studies on the effect of nitrite concentration, pH, and temperature on the corrosion of steel.

Table 1: Effect of Sodium Nitrite Concentration on Mild Steel Corrosion

| Nitrite Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Environment | Reference |

| 0 | - | - | Simulated Cooling Water | |

| 250 | - | - | Simulated Cooling Water | |

| 500 | - | Maximum Inhibition | Simulated Cooling Water | |

| 0 | 10.94 (µg/cm²·h) | - | Alkaline Water (pH 10) | [3] |

| 50 | 0.0004 (µg/cm²·h) | >99 | Alkaline Water (pH 10) | [3] |

| 600 | 0.0004 (µg/cm²·h) | >99 | Alkaline Water (pH 10) | [3] |

| 0 | - | - | 5% NaCl Solution | [6] |

| 0.5% (5000 ppm) | - | ~65 | 5% NaCl Solution | [6] |

| 1.5% (15000 ppm) | - | ~85 | 5% NaCl Solution | [6] |

| 2.5% (25000 ppm) | - | ~95 | 5% NaCl Solution | [6] |

Note: Direct comparison of corrosion rates between studies should be done with caution due to varying experimental conditions.

Table 2: Effect of pH on the Performance of 800 ppm Sodium Nitrite Inhibitor

| pH | Polarization Resistance (Rp) | Qualitative Observation | Reference |

| 4 | Low | Protective film dissolves | [4] |

| 7 | Moderate | - | [4] |

| 9 | High | Hard and tenacious oxide deposit | [4] |

Table 3: Effect of Temperature on Corrosion Inhibition

| Temperature (°C) | Inhibitor | Inhibition Efficiency (%) | Environment | Reference |

| Room Temperature | 800 ppm NaNO₂ | High | Aqueous Solution | [4] |

| 70 | 800 ppm NaNO₂ | Decreased but still high | Aqueous Solution | [4] |

| 30 | Molybdate-Nitrite Blend | High | Simulated Cooling Water | [5] |

| 55 | Molybdate-Nitrite Blend | Effective | Simulated Cooling Water | [5] |

Experimental Protocols for Evaluation

The effectiveness of nitrite ions in promoting steel passivation is typically evaluated using a combination of electrochemical techniques and surface analysis methods.

Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential of steel in the presence and absence of nitrite inhibitors.

Methodology:

-

Electrode Preparation: A steel working electrode is polished to a mirror finish, typically using silicon carbide papers of decreasing grit size, followed by cleaning with a solvent like acetone (B3395972) and rinsing with distilled water.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the steel working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

-

Test Solution: The electrodes are immersed in the test solution (e.g., simulated cooling water, chloride-containing solution) with a specific concentration of sodium nitrite. The solution is often deaerated by purging with an inert gas like nitrogen or argon.

-

Polarization Scan: After allowing the open-circuit potential to stabilize, the potential of the working electrode is scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 0.167 mV/s or 1 mV/s). The resulting current is measured.

-

Data Analysis: The corrosion current density (icorr) is determined from the Tafel extrapolation of the polarization curve. A lower icorr indicates better corrosion inhibition. The pitting potential is identified by a sharp increase in current density in the anodic region.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the passive film and the kinetics of the corrosion process.

Methodology:

-

Cell Setup: The same three-electrode cell setup as for potentiodynamic polarization is used.

-

AC Perturbation: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at its open-circuit potential over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.

-

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), polarization resistance (Rp or charge transfer resistance, Rct), and double-layer capacitance (Cdl). A higher Rp value is indicative of better corrosion resistance.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements within the passive film formed on the steel surface.

Methodology:

-

Sample Preparation: Steel samples are exposed to the nitrite-containing solution for a specified period to form a passive film. The samples are then rinsed with distilled water and dried.

-

Analysis Chamber: The sample is placed in an ultra-high vacuum chamber of the XPS instrument.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical state. This allows for the identification of the oxides and other compounds present in the passive film (e.g., Fe₂O₃, FeOOH, and adsorbed nitrogen species).[3][7]

Conclusion

Nitrite ions are highly effective corrosion inhibitors for steel, functioning by promoting the formation of a stable passive oxide film. The efficiency of this passivation is critically dependent on factors such as nitrite concentration, pH, and temperature, as well as the presence of aggressive ions like chlorides. A thorough understanding of these parameters and the underlying mechanism is essential for the optimal application of nitrite-based corrosion inhibitors. The use of standardized experimental techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy, and X-ray photoelectron spectroscopy is crucial for quantifying the performance of these inhibitors and for the development of advanced corrosion protection strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. [PDF] Effects of time and temperature on the mild steel corrosion inhibition by molybdate and nitrite | Semantic Scholar [semanticscholar.org]

- 6. confer.cz [confer.cz]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Enduring Enigma of Calcium Nitrite in Alkaline Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword